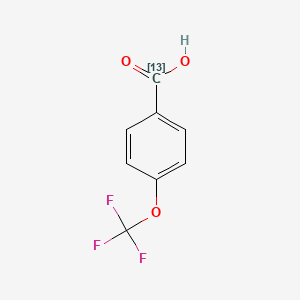

4-(trifluoromethoxy)benzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H5F3O3 |

|---|---|

Peso molecular |

207.11 g/mol |

Nombre IUPAC |

4-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1 |

Clave InChI |

RATSANVPHHXDCT-CDYZYAPPSA-N |

SMILES isomérico |

C1=CC(=CC=C1[13C](=O)O)OC(F)(F)F |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)OC(F)(F)F |

Origen del producto |

United States |

Thematic Overview of Fluorinated Carboxylic Acids in Contemporary Chemical Science

Fluorinated carboxylic acids represent a cornerstone of modern chemical science, with their applications spanning from pharmaceuticals to materials science. nih.govrsc.orgresearchgate.net The introduction of fluorine into carboxylic acid molecules can dramatically alter their physicochemical properties. tandfonline.comvictoria.ac.nz Fluorine's high electronegativity, the second highest of all elements, significantly impacts the acidity of the carboxyl group, making fluorinated carboxylic acids stronger acids than their non-fluorinated counterparts. nih.govwikipedia.orgresearchgate.net This enhanced acidity is a key feature in their utility as catalysts and in the formation of stable salts and derivatives.

Historical Trajectories and Milestones in Aromatic Trifluoromethoxy Compounds Research

The journey of aromatic trifluoromethoxy compounds research is marked by key synthetic innovations. An early and significant method for the synthesis of trifluoromethoxybenzene involved a two-step process starting from the corresponding anisole. beilstein-journals.org This process included the chlorination of the methoxy (B1213986) group followed by a fluorination reaction. beilstein-journals.orgpatsnap.com A notable advancement was the Swarts reaction, which utilized antimony trifluoride, often in the presence of antimony pentachloride, to achieve the fluorination of trichloromethoxy groups. beilstein-journals.orgwikipedia.org

Another important milestone was the development of methods for the direct introduction of the trifluoromethoxy group. The reaction of phenols with carbon tetrachloride and hydrogen fluoride (B91410) offered a route to aryl trifluoromethyl ethers. beilstein-journals.org Over the years, research has focused on developing milder and more efficient reagents and conditions for these transformations. The use of highly toxic reagents like carbonyl fluoride and sulfur tetrafluoride has been a challenge, prompting the development of alternative methods. beilstein-journals.org The synthesis of trifluoromethoxybenzene can also be achieved through the reaction of benzene (B151609) with trifluoromethyl hypofluorite (B1221730) in the presence of a catalyst. ontosight.ai These synthetic advancements have been crucial in making a wide range of aromatic trifluoromethoxy compounds, including 4-(trifluoromethoxy)benzoic acid, more accessible for research and industrial applications.

Positioning of 4 Trifluoromethoxy Benzoic Acid Within Advanced Organic Synthesis and Materials Design

4-(Trifluoromethoxy)benzoic acid serves as a versatile building block in advanced organic synthesis and the design of novel materials. chemimpex.comontosight.ai Its utility stems from the presence of two key functional groups: the carboxylic acid and the trifluoromethoxy group. The carboxylic acid moiety allows for a variety of chemical transformations, including esterification and amidation, enabling its incorporation into more complex molecular architectures. ossila.com This makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comontosight.ai

In the realm of materials science, the trifluoromethoxy group imparts desirable properties to polymers and coatings. chemimpex.com Its inclusion can enhance thermal and chemical resistance, making materials more durable and suitable for demanding applications. For instance, polyesters containing segments derived from 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into unique crystalline structures. ossila.com The compound's stability and compatibility with various formulations further underscore its importance in industrial applications. chemimpex.com

Fundamental Principles of Trifluoromethoxy Group Influence on Aromatic Systems

Classical Synthetic Approaches to this compound

Traditional methods for synthesizing this compound, a valuable organic intermediate innospk.com, rely on well-established organic reactions. These classical routes typically involve the carboxylation of organometallic precursors, oxidation of substituted aromatic compounds, or the hydrolysis of nitrile and acyl chloride derivatives.

Carboxylation Reactions of Precursors

A primary classical route to this compound involves the carboxylation of a Grignard reagent. This process starts with the reaction of an organic halide, such as 4-(trifluoromethoxy)bromobenzene, with magnesium metal in an ether solvent to form a phenylmagnesium bromide. youtube.comlibretexts.orgyoutube.com This Grignard reagent, which features a nucleophilic carbon, then reacts with carbon dioxide (often in its solid form, dry ice) to create a magnesium carboxylate salt. youtube.comyoutube.com Subsequent acidification with a strong acid, like sulfuric acid, protonates the carboxylate to yield the final this compound. youtube.com

Another carboxylation approach involves the use of an organolithium reagent. In this method, a precursor such as 4-(trifluoromethoxy)bromobenzene can be treated with an alkyllithium reagent, like butyllithium, to form a trifluoromethoxyphenyl lithium species. This highly reactive intermediate then readily reacts with carbon dioxide to form a lithium carboxylate, which upon acidic workup, provides this compound.

Table 1: Comparison of Carboxylation Precursors

| Precursor | Reagent | Intermediate | Key Steps |

|---|---|---|---|

| 4-(trifluoromethoxy)bromobenzene | Magnesium (Mg) | Phenylmagnesium bromide | Formation of Grignard reagent, reaction with CO2, acidic workup. |

| 4-(trifluoromethoxy)bromobenzene | Butyllithium (BuLi) | Trifluoromethoxyphenyl lithium | Formation of organolithium, reaction with CO2, acidic workup. |

Oxidation Strategies for Related Trifluoromethoxy-Substituted Aromatic Precursors

The oxidation of alkyl-substituted aromatic compounds is a common method for the preparation of benzoic acids. libretexts.org For the synthesis of this compound, a suitable precursor is 4-(trifluoromethoxy)toluene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert the methyl group to a carboxylic acid. libretexts.orgimperial.ac.uk The reaction with KMnO₄ is typically carried out in alkaline conditions, and regardless of the length of the alkyl side chain, it is oxidized down to the carboxylic acid, provided there is a hydrogen atom on the benzylic carbon. imperial.ac.ukmasterorganicchemistry.com

Another oxidation strategy involves the oxidation of 4-(trifluoromethoxy)benzyl alcohol. sigmaaldrich.com This transformation can be achieved using various oxidizing agents. For instance, oxidation of benzyl (B1604629) alcohol derivatives can yield the corresponding carboxylic acids. researchgate.net While milder conditions might yield the aldehyde, stronger oxidizing conditions will lead to the formation of the carboxylic acid.

Table 2: Oxidation Reactions for this compound Synthesis

| Precursor | Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|---|

| 4-(trifluoromethoxy)toluene | Potassium Permanganate (KMnO₄) | This compound | Alkaline, heat |

| 4-(trifluoromethoxy)benzyl alcohol | Strong oxidizing agents | This compound | Dependent on specific reagent |

Hydrolysis and Functional Group Interconversion Pathways

Functional group interconversion provides another pathway to this compound. One such method is the hydrolysis of 4-(trifluoromethoxy)benzonitrile. nih.gov This reaction can be performed under either acidic or basic conditions. The nitrile group is converted to a carboxylic acid through a carboxamide intermediate.

Alternatively, the hydrolysis of 4-(trifluoromethoxy)benzoyl chloride scbt.com offers a direct route to the carboxylic acid. Acyl chlorides are highly reactive towards water, and this hydrolysis reaction proceeds readily to form the corresponding carboxylic acid and hydrochloric acid. The reaction mechanism can vary depending on the substituents on the benzoyl chloride. reddit.com

These functional group interconversions are fundamental reactions in organic synthesis, allowing for the transformation of one functional group into another, providing flexibility in the design of synthetic routes. ub.edu

Novel and Sustainable Synthetic Innovations

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound, moving beyond classical approaches. These innovations often involve the use of advanced catalytic systems and adherence to the principles of green chemistry.

Catalytic Route Development (e.g., Metal-Catalyzed Methods, Photoredox Catalysis)

Modern synthetic strategies increasingly employ catalytic methods to improve efficiency and selectivity. Metal-catalyzed reactions, for instance, play a significant role in the synthesis of benzoic acid derivatives. The liquid-phase air oxidation of toluene (B28343) to benzoic acid is a well-established industrial process that often utilizes cobalt-based catalysts. alfa-chemistry.com This process typically operates at elevated temperatures and pressures. alfa-chemistry.comgoogle.com Research into optimizing these catalytic systems continues, with a focus on improving catalyst activity and longevity.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling new reaction pathways under mild conditions. While specific applications to the synthesis of this compound are still developing, the photooxidation of related compounds like 4-methoxybenzyl alcohol has been demonstrated using flavin-zinc(II)-cyclen complexes. nih.gov This approach utilizes visible light to drive the oxidation reaction. nih.gov Furthermore, photoredox catalysis has been employed for the formation of C-S bonds, indicating its potential for broader applications in forming various functional groups. acs.org The selective oxidation of benzyl alcohol derivatives has also been achieved using Ag/Pd/m-BiVO₄ bimetallic photocatalytic materials under visible light. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to several key areas of development.

One area of focus is the use of safer and more environmentally benign solvents and reagents. For example, efforts have been made to replace hazardous solvents like carbon tetrachloride, which is an ozone-depleting substance, in chlorination reactions that may be part of the synthesis of precursors. google.com

The development of catalytic processes, as mentioned in the previous section, is also a core principle of green chemistry. Catalysts, by their nature, are used in small amounts and can be recycled, reducing waste. The electrochemical oxidation of benzyl alcohol has been presented as a green alternative to traditional oxidation methods. rsc.org Additionally, phase transfer catalysis has been investigated for the oxidation of aromatic hydrocarbons, which can offer improved reaction rates and yields under milder conditions. sciforum.net

Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific studies detailing a complete continuous flow synthesis of this compound are not prevalent in publicly available literature, the principles can be applied based on methodologies developed for structurally similar compounds.

A key strategy for synthesizing this compound involves the oxidation of 4-(trifluoromethoxy)toluene. Continuous flow processes are particularly well-suited for oxidation reactions, which are often highly exothermic and can pose safety risks in large-scale batch reactors. By using microreactors or packed-bed reactors, superior heat and mass transfer can be achieved, allowing for precise temperature control and minimizing the formation of hazardous byproducts.

For instance, the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid has been successfully demonstrated using droplet-based microreactors. researchgate.net This process highlights the advantages of flow chemistry for handling complex, multi-component reaction mixtures. In this system, key parameters such as reaction temperature, residence time, and molar ratios of reagents were optimized to achieve high conversion and selectivity. researchgate.net A similar approach could be envisioned for the oxidation of 4-(trifluoromethoxy)toluene, where a stream of the substrate in an organic solvent would be mixed with an oxidizing agent (e.g., oxygen or a peroxide) in the presence of a catalyst within a heated, pressurized flow reactor. This method allows for rapid optimization and can significantly reduce reaction times compared to conventional batch methods. researchgate.net

The table below summarizes optimized conditions from a continuous flow process for a related substituted benzoic acid, illustrating the types of parameters that would be relevant for a continuous synthesis of this compound. researchgate.net

| Parameter | Optimized Value | Outcome |

| Reaction Temperature | 308 K (35°C) | 83.03% Conversion |

| M-ratio (Nitrating Agent/Substrate) | 1.6 | 79.52% Selectivity |

| Residence Time | 220 seconds | High Throughput |

| System | Droplet-based Microreactor | Enhanced Safety & Control |

This data is for the continuous flow nitration of a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, and serves as an illustrative example of the parameters optimized in such systems. researchgate.net

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution. The synthesis of this compound likely involves two key transformations: the introduction of the trifluoromethoxy group onto an aromatic ring and the subsequent oxidation of a methyl group to a carboxylic acid.

Mechanistic studies suggest that the trifluoromethoxylation of arenes can proceed through a radical pathway. nist.gov The reaction may involve the generation of a trifluoromethoxy radical (•OCF3) from a suitable reagent. This radical can then attack the aromatic ring.

The oxidation of the methyl group on 4-(trifluoromethoxy)toluene to the corresponding carboxylic acid also follows a well-studied mechanistic pathway. The oxidation of toluene and its derivatives typically proceeds via the formation of a benzyl radical through H-atom abstraction from the methyl group. rsc.org This benzyl radical then reacts with oxygen to form a benzylperoxy radical. A series of subsequent steps leads to the formation of benzaldehyde, which is then further oxidized to the final benzoic acid product. rsc.org

Reaction Kinetics and Thermodynamic Considerations

The rate and feasibility of a chemical reaction are governed by its kinetics and thermodynamics. While specific, critically evaluated thermodynamic data for this compound are available through specialized databases like the NIST Web Thermo Tables, they often require a subscription for access. acs.org However, kinetic data from related reactions can provide valuable insights.

For example, a detailed kinetic model for the oxidation of toluene shows that the initial H-atom abstraction from the methyl group is a critical rate-determining step. rsc.org The subsequent reactions of the resulting benzyl radical are typically fast.

| Substrate | Reaction | Rate Constant (M⁻¹s⁻¹) |

| 3-Trifluoromethylphenol | Reaction with HPO₄•⁻ | ~4 x 10⁸ - 1 x 10⁹ |

| Trifluoromethyl-substituted Phenols | Quenching of O₂(¹Δg) | ~10⁶ |

This table presents kinetic data for the oxidation of related phenolic derivatives of trifluorotoluene, not for the direct synthesis of this compound. rsc.org

Stereochemical Aspects of Derivatization (if applicable)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and is not optically active. Therefore, derivatization reactions performed on the carboxylic acid or the aromatic ring will not inherently create a stereocenter at the original molecule.

However, this does not mean that stereochemistry is irrelevant in the context of this compound. This compound can be used as a reagent to derivatize other chiral molecules. This is a common strategy in stereochemical analysis, particularly for determining the absolute configuration of unknown chiral compounds using methods like NMR spectroscopy.

A relevant example is the use of an axially chiral benzoic acid derivative, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), as a chiral derivatizing agent (CDA). acs.orgresearchgate.net In this method, a chiral alcohol or amine is reacted with the chiral acid (TBBA) to form two diastereomeric esters or amides. acs.orgresearchgate.net Since diastereomers have different physical properties, their signals in an NMR spectrum will differ. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the two diastereomers, and by applying a conformational model, the absolute configuration of the original alcohol or amine can be determined. acs.orgresearchgate.net

This process involves:

Esterification: Reaction of the chiral analyte with the CDA.

Separation (optional): The resulting diastereomers may be separated chromatographically.

NMR Analysis: The ¹H NMR spectra of the diastereomeric mixture are recorded.

Conformational Modeling: The observed chemical shift differences are correlated to a spatial model to assign the stereochemistry.

While this compound itself is not a chiral derivatizing agent, it could be incorporated into a larger chiral structure to create a novel CDA. The principles of forming diastereomeric derivatives and analyzing them by NMR would remain the same.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups: a carboxylic acid (-COOH) and a trifluoromethoxy (-OCF3) group. Both of these are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. The trifluoromethoxy group is a moderately deactivating group, while the carboxylic acid group is a strong deactivating group and a meta-director. The combined deactivating effect of these two groups makes electrophilic aromatic substitution on this compound challenging, requiring forcing conditions. The regioselectivity of these reactions is directed by the existing substituents.

Halogenation Studies

The introduction of a halogen atom onto the benzene ring of this compound is an example of electrophilic aromatic substitution. Due to the presence of two deactivating groups, this reaction generally requires harsh conditions and the use of a Lewis acid catalyst. The trifluoromethoxy group at position 4 and the carboxylic acid group at position 1 will direct incoming electrophiles to the positions meta to the carboxylic acid group, which are positions 3 and 5.

While specific studies on the halogenation of this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on similarly substituted benzene rings provide a strong indication of the expected outcomes. For instance, the halogenation of benzoic acid itself requires a catalyst and yields primarily the meta-substituted product. The additional deactivating effect of the trifluoromethoxy group would further decrease the reaction rate.

Table 1: Predicted Halogenation of this compound

| Halogenating Agent | Catalyst | Expected Major Product(s) | Predicted Reaction Conditions |

| Br₂ | FeBr₃ | 3-Bromo-4-(trifluoromethoxy)benzoic acid | Elevated temperature |

| Cl₂ | AlCl₃ | 3-Chloro-4-(trifluoromethoxy)benzoic acid | Elevated temperature |

Nitration and Sulfonation Reactions

Nitration: The nitration of this compound involves the introduction of a nitro (-NO₂) group onto the aromatic ring. As with other electrophilic aromatic substitutions, the reaction is directed to the position meta to the carboxylic acid group. Research has shown that the nitration of this compound with a mixture of nitric acid and sulfuric acid yields 3-nitro-4-(trifluoromethoxy)benzoic acid. tcu.edu This product is a key intermediate in the synthesis of other valuable compounds, such as 3-amino-4-(trifluoromethoxy)benzoic acid. tcu.edu

Sulfonation: The sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org This reaction is reversible. For anisole, which has an activating methoxy (B1213986) group, sulfonation occurs readily. However, the trifluoromethoxy group is electron-withdrawing, making sulfonation of this compound more difficult than for anisole. The strongly acidic conditions required for sulfonation can also lead to the protonation of the etheral oxygen of the trifluoromethoxy group, which would further deactivate the ring. quora.com The expected product of sulfonation would be 3-sulfo-4-(trifluoromethoxy)benzoic acid, though the reaction would likely require high temperatures and a high concentration of SO₃.

Table 2: Nitration and Predicted Sulfonation of this compound

| Reaction | Reagents | Major Product | Reported/Predicted Conditions | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(trifluoromethoxy)benzoic acid | Not specified | tcu.edu |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 3-Sulfo-4-(trifluoromethoxy)benzoic acid | High temperature, high SO₃ concentration (Predicted) | libretexts.orgquora.com |

Carboxylic Acid Functional Group Reactivity and Derivatization

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives. These reactions are central to the use of this compound as a building block in the synthesis of more complex molecules.

Esterification and Transesterification Processes

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comyoutube.com This equilibrium reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu For example, the reaction of this compound with methanol (B129727) in the presence of concentrated sulfuric acid yields methyl 4-(trifluoromethoxy)benzoate. tcu.edu

Transesterification, the conversion of one ester to another, is also a feasible process, although direct esterification from the carboxylic acid is more common for the initial synthesis of its esters.

Table 3: Esterification of this compound

| Alcohol | Catalyst | Product | Reaction Conditions | Reference |

| Methanol | H₂SO₄ | Methyl 4-(trifluoromethoxy)benzoate | Reflux | tcu.eduyoutube.com |

| Ethanol | H₂SO₄ | Ethyl 4-(trifluoromethoxy)benzoate | Reflux | youtube.com |

| Various primary and secondary alcohols | Acid catalysts (e.g., H₂SO₄, TsOH) | Corresponding alkyl 4-(trifluoromethoxy)benzoates | Typically reflux in the corresponding alcohol | youtube.com |

Amidation and Peptide Coupling Analogues

This compound can be converted to its corresponding amides by reaction with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. Direct amidation can also be achieved under certain conditions. For instance, the reaction of benzoic acid with methylamine (B109427) yields N-methylbenzamide. nih.gov A similar reaction with this compound and a suitable amine would produce the corresponding N-substituted-4-(trifluoromethoxy)benzamide.

In the context of peptide synthesis, this compound can be coupled with amino acids or peptide fragments using standard peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of the amide bond under mild conditions.

Table 4: Amidation of this compound

| Amine | Coupling Method/Reagent | Product | General Reaction Conditions | Reference |

| Benzylamine | In situ generation of chlorophosphonium salt | N-Benzyl-4-(trifluoromethoxy)benzamide | Room temperature | researchgate.net |

| Methylamine | Direct amidation (predicted) | N-Methyl-4-(trifluoromethoxy)benzamide | Heat | nih.gov |

| Various primary and secondary amines | Peptide coupling reagents (e.g., DCC, EDC) | Corresponding N-substituted-4-(trifluoromethoxy)benzamides | Room temperature, inert solvent | testbook.com |

Reduction and Decarboxylation Strategies

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(trifluoromethoxy)benzyl alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of carboxylic acids to alcohols. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgdoubtnut.comrsc.org The reaction is typically carried out in an anhydrous ether solvent. Borane (BH₃) complexes, such as BH₃-THF, can also be used for this reduction. nist.gov

Decarboxylation: The removal of the carboxyl group from this compound, a process known as decarboxylation, is generally difficult due to the stability of the aromatic ring. Benzoic acids bearing electron-withdrawing substituents are generally more reactive towards decarboxylation than those with electron-donating groups as they can better stabilize the negative charge that builds up on the ipso-carbon in the transition state. quora.com However, the reaction still often requires harsh conditions, such as high temperatures. nih.gov Radical decarboxylation methods have also been developed that can proceed under milder conditions. nist.gov

Table 5: Reduction and Decarboxylation of this compound

| Transformation | Reagents/Conditions | Product | Reference |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 4-(Trifluoromethoxy)benzyl alcohol | libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgdoubtnut.comrsc.org |

| Reduction | Diborane (B₂H₆) | 4-(Trifluoromethoxy)benzyl alcohol | nist.gov |

| Decarboxylation | High temperature (e.g., with copper catalyst) | Trifluoromethoxybenzene | nih.gov |

| Radical Decarboxylation | Oxidative radical conditions | Trifluoromethoxybenzene | nist.gov |

Nucleophilic Attack and Rearrangement Pathways

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electron-withdrawing nature of the trifluoromethoxy group. In nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring, which is typically nucleophilic, becomes electrophilic when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com This makes the ring susceptible to attack by nucleophiles. The trifluoromethoxy group, being a potent electron-withdrawing substituent, activates the aromatic ring for such reactions.

The position of the nucleophilic attack is directed by the location of the leaving group and the stabilizing effect of the electron-withdrawing substituents on the intermediate formed, known as a Meisenheimer complex. wikipedia.org For a 4-substituted benzoic acid derivative, nucleophilic attack would primarily occur at the carbon atom bearing the leaving group.

While SNAr reactions are a key pathway, other mechanisms like the SN1 mechanism are generally unfavorable for aryl halides unless the leaving group is exceptionally good, as it would involve the formation of a highly unstable aryl cation. wikipedia.org The benzyne (B1209423) mechanism is another possibility for nucleophilic aromatic substitution. wikipedia.org In the context of this compound, studies on nucleophilic substitution have explored the displacement of a fluoro or methoxy group positioned ortho to the carboxylic acid group by organolithium and Grignard reagents. researchgate.net

Rearrangement reactions, such as the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution, could also be a potential transformation pathway for suitably substituted derivatives of this compound. wikipedia.org

Influence of the Trifluoromethoxy Substituent on Reaction Kinetics and Regioselectivity

The trifluoromethoxy (-OCF3) group exerts a profound influence on both the kinetics and regioselectivity of chemical reactions involving the aromatic ring. This influence stems from its unique electronic properties.

Reaction Kinetics:

The -OCF3 group is strongly electron-withdrawing, which has a significant impact on reaction rates.

Activation of Nucleophilic Aromatic Substitution: As mentioned previously, the electron-withdrawing nature of the -OCF3 group accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com The rate of SNAr reactions is often dependent on the ability of the substituents to stabilize this intermediate through resonance and inductive effects.

Deactivation in Electrophilic Aromatic Substitution: Conversely, in electrophilic aromatic substitution (EAS) reactions, the -OCF3 group deactivates the aromatic ring, making these reactions slower compared to unsubstituted benzene. This is because the electron-withdrawing nature of the substituent destabilizes the positively charged intermediate (arenium ion) formed during the reaction.

Regioselectivity:

Regioselectivity refers to the preference for reaction at one position over another. The -OCF3 group directs incoming electrophiles primarily to the meta position.

Meta-Directing in EAS: Although the -OCF3 group has lone pairs of electrons on the oxygen atom that can participate in resonance, the strong inductive electron withdrawal by the three fluorine atoms dominates. This deactivates the ortho and para positions more than the meta position, thus directing electrophilic attack to the meta position.

Regioselectivity in other reactions: In reactions such as the [3+2] cycloaddition for the synthesis of 5-trifluoromethyl 1,2,4-triazoles, the electronic properties of substituents on the aromatic ring of hydrazonyl chlorides, including trifluoromethoxy groups, were well-tolerated and influenced the reaction yields. mdpi.com

The steric bulk of the trifluoromethoxy group can also play a role in directing the regiochemical outcome of reactions, although its electronic influence is generally more dominant. capes.gov.br

Synthesis of Advanced Bifunctional Derivatives for Advanced Research Applications

This compound serves as a valuable building block for the synthesis of more complex, bifunctional molecules with applications in medicinal chemistry and materials science. chemimpex.com The trifluoromethoxy group is often incorporated to enhance properties like metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com

Research in this area focuses on creating derivatives that possess two or more functional groups, allowing for further chemical modifications or specific biological interactions.

Examples of Synthetic Strategies and Applications:

Pharmaceutical Intermediates: The carboxylic acid functionality of this compound can be readily converted into amides, esters, and other derivatives. For instance, it can be reacted with various anilines or other amino compounds to produce a library of amide derivatives for biological screening. globalscientificjournal.comresearchgate.net

Pyrazole Derivatives: Pyrazole-containing compounds are known for their diverse biological activities. Starting from this compound, a series of pyrazole-derived anilines have been synthesized and investigated as potential antibacterial agents that inhibit fatty acid biosynthesis. nih.gov

Multi-functionalized Arenes: Sequential cross-coupling reactions can be employed to introduce different aryl groups at various positions on the benzene ring of a this compound derivative, leading to the construction of multi-functionalized arene scaffolds. rsc.org

Table of Research Findings on Bifunctional Derivatives:

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | Thionyl chloride, substituted anilines | Amide derivatives | Medicinal chemistry, drug discovery globalscientificjournal.comresearchgate.net |

| This compound derived aldehyde | Substituted anilines, reductive amination | Pyrazole-derived anilines | Antibacterial agents nih.gov |

| 2,4-Dibromoaryl ethers with a trifluoromethoxy group | Aryl boronic acids, Pd catalyst | Multi-arylated arenes | Materials science, complex molecule synthesis rsc.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Insight

High-resolution NMR spectroscopy is a powerful tool for probing the electronic environment and connectivity of atoms within a molecule. For this compound, multi-nuclear NMR studies provide specific data on the hydrogen, carbon, and fluorine atoms.

Multi-nuclear NMR analysis of this compound reveals distinct chemical shifts for each type of nucleus, offering insights into the electron distribution within the molecule.

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the aromatic protons and the acidic proton of the carboxylic acid group. The aromatic protons appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The acidic proton usually appears as a broad singlet at a downfield chemical shift. chemicalbook.comnih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info The spectrum will show distinct signals for the carboxylic acid carbon, the carbon attached to the trifluoromethoxy group, the aromatic carbons, and the trifluoromethyl carbon. nih.govchemicalbook.com The chemical shift of the trifluoromethyl carbon is influenced by the three fluorine atoms. Isotope labeling, such as in this compound-alpha-¹³C, can be used to unambiguously assign the carboxylic carbon signal. cdnisotopes.com

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. beilstein-journals.orgucsb.edu The chemical shift of this signal provides information about the electronic environment of the -OCF₃ group. beilstein-journals.org

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (aromatic) | ~7.3 - 8.2 | Doublet |

| ¹H (acid) | >10 | Broad Singlet |

| ¹³C (carboxyl) | ~165 - 175 | Singlet |

| ¹³C (C-OCF₃) | ~150 - 155 | Singlet |

| ¹³C (aromatic CH) | ~120 - 135 | Singlet |

| ¹³C (CF₃) | ~120 | Quartet (due to C-F coupling) |

| ¹⁹F | ~ -58 | Singlet |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com In this compound, COSY would show correlations between adjacent aromatic protons, confirming their connectivity on the benzene ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). youtube.com This is useful for assigning the signals of the protonated aromatic carbons by linking them to their directly attached protons. sdsu.edursc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. nist.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. chemsrc.com The fragmentation pattern can provide structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (as COOH or CO₂ and H), the trifluoromethoxy group, or cleavage of the C-O bond. Isotopic profiling, especially with ¹³C labeling, can aid in elucidating these fragmentation mechanisms. sigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular conformation of a compound. nih.gov

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching, and the C-F stretching of the trifluoromethoxy group. nist.govniscpr.res.innist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. nih.govnih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| C-F (Trifluoromethoxy) | Stretching | 1100-1200 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, the crystal structure would likely reveal a planar benzoic acid moiety. A key feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers, where two molecules are held together by hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net The trifluoromethoxy group's conformation and its interactions with neighboring molecules can also be determined. Studies on derivatives, such as dimolybdenum complexes with 4-(trifluoromethyl)benzoate ligands, have shown how the trifluoromethyl group can influence bond distances within the complex. nih.gov

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions within the aromatic system.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. researchgate.netejournal.byspectrabase.com The positions and intensities of these bands are influenced by the electron-withdrawing trifluoromethoxy group and the electron-withdrawing/donating nature of the carboxylic acid group. nih.gov

Fluorescence Spectroscopy: While benzoic acid itself is weakly fluorescent, the introduction of the trifluoromethoxy group can influence its fluorescence properties. The excitation and emission wavelengths can provide information about the excited state of the molecule. researchgate.net

Computational and Theoretical Investigations of 4 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in exploring the molecular structure and electronic properties of 4-(trifluoromethoxy)benzoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure and Geometry: DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. niscpr.res.inresearchgate.net For benzoic acid and its derivatives, these calculations help determine bond lengths, bond angles, and dihedral angles. researchgate.netvjst.vn A key structural feature in substituted benzoic acids is the planarity of the carboxylic acid group relative to the benzene (B151609) ring. nih.gov In related molecules like 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group's steric hindrance can cause the adjacent nitro group to rotate out of the aromatic plane. nih.gov Similar computational analysis for this compound would investigate the rotational barrier and preferred conformation of the trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups.

Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. uwosh.edu The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. vjst.vnuwosh.edu

Computational studies on analogous molecules, such as benzoic acid and its derivatives, provide insight into the electronic parameters that would be expected for this compound. vjst.vnresearchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within the molecule. niscpr.res.invjst.vnniscpr.res.in The Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netvjst.vn

The following table presents typical electronic properties calculated using DFT for benzoic acid derivatives, illustrating the data obtainable for this compound.

Table 1: Calculated Electronic Properties of a Benzoic Acid Derivative (Illustrative)| Parameter | Description | Illustrative Value | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | researchgate.net |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | 4.5 eV | researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.8 D | nih.gov |

| Ionization Potential | Energy required to remove an electron | 7.0 eV | researchgate.net |

| Electron Affinity | Energy released when an electron is added | 2.5 eV | researchgate.net |

Prediction of Spectroscopic Properties and Spectral Deconvolution

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound, including vibrational (FTIR, Raman) and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. niscpr.res.in By computing the second derivatives of the energy with respect to atomic displacements, a full set of normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FTIR and Raman spectra. niscpr.res.inniscpr.res.in This computational approach allows for detailed spectral deconvolution, where each observed peak can be assigned to a specific vibrational motion (e.g., C=O stretching, C-H bending, or vibrations of the -OCF₃ group). For instance, in a study of trans-4-(trifluoromethyl)cinnamic acid, DFT calculations successfully assigned the C=O stretching vibration observed experimentally in the FTIR and FT-Raman spectra. niscpr.res.in

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). vjst.vnbiointerfaceresearch.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. biointerfaceresearch.com These calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. vjst.vn For this compound, this would involve predicting the π→π* transitions associated with the benzene ring and carbonyl group. The influence of different solvents on the electronic spectra can also be modeled computationally. biointerfaceresearch.com

The following table shows an example of a comparison between experimental and calculated vibrational frequencies for a related molecule, demonstrating the predictive power of DFT.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for trans-4-(Trifluoromethyl)cinnamic acid| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated DFT (cm⁻¹) | Potential Energy Distribution (PED) | Reference |

|---|---|---|---|---|

| C=O Stretch | 1712 | 1743 | 86% C=O | niscpr.res.in |

| C=C Stretch | 1640 | 1655 | 88% C=C | niscpr.res.in |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Solvent Interactions: MD simulations are particularly powerful for studying how a molecule interacts with solvents. By placing the molecule of interest in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or DMSO), one can observe the formation and dynamics of hydrogen bonds and other intermolecular forces. Classical MD simulations have been used to investigate the aggregation and solvent interactions of benzoic acid, revealing how confinement and solvent environments impact its behavior. nih.gov For this compound, simulations could predict its solubility and interaction patterns in various polar and non-polar solvents, which is critical for its application in synthesis and formulations. solubilityofthings.comchemimpex.com The simulations can quantify properties like the radial distribution function to understand the structuring of solvent molecules around the solute.

Reaction Pathway Modeling and Transition State Analysis of Synthetic Transformations

Computational chemistry can model the entire course of a chemical reaction, providing deep insights into reaction mechanisms and kinetics. This is particularly valuable for understanding the synthetic transformations used to produce this compound.

Reaction Pathway Modeling: Using quantum chemical methods like DFT, a potential energy surface for a given reaction can be mapped out. This involves calculating the energy of the system as the reactants are converted into products. The minimum energy path along this surface is known as the reaction coordinate. For example, one synthetic route to a related compound, 4-(trifluoromethyl)benzoic acid, involves the oxidation of 4-(trifluoromethyl)benzaldehyde. chemicalbook.com A computational study could model this oxidation, calculating the energies of the reactant, product, and any intermediates.

Transition State Analysis: The highest point on the minimum energy path between a reactant and a product is the transition state (TS). Locating the precise geometry and energy of the transition state is a key goal of reaction modeling. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Frequency calculations are performed on the transition state structure to confirm it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By analyzing the transition state structure, chemists can understand the bond-breaking and bond-forming processes that occur during the reaction, which is essential for optimizing reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov This approach is used to predict the properties of new or untested compounds without the need for expensive and time-consuming experiments.

Methodology: A QSPR model is built by first calculating a set of numerical values, known as molecular descriptors, that encode structural information for a series of related compounds. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological, geometric, or electronic (e.g., dipole moment, polarizability). Next, a mathematical model (often using statistical methods like partial least squares or machine learning algorithms) is created to find a correlation between these descriptors and an experimentally measured physical property (e.g., melting point, boiling point, solubility, or partition coefficient). nih.govnih.gov

Predictive Design: For this compound and its analogues, QSPR models can be developed to predict key physical properties. qsardb.org For example, a model could be trained on a dataset of known substituted benzoic acids to predict the melting point. qsardb.org Once a statistically robust and validated model is established, it can be used to predict the properties of novel, unsynthesized derivatives. nih.gov This predictive capability allows for the in silico design of new molecules with desired physical characteristics, guiding synthetic efforts toward the most promising candidates. The reliability of QSPR models is assessed through rigorous internal and external validation techniques to ensure their predictive power. nih.gov

The following table lists examples of molecular descriptors and the physical properties they can be used to predict in a QSPR model.

Table 3: Examples of Molecular Descriptors and Target Properties in QSPR Models| Descriptor Category | Example Descriptors | Target Physicochemical Property | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of Atoms | Boiling Point, Density | nih.gov |

| Electronic | Average Molecular Polarizability, Total Energy | Vapor Pressure, Octanol/Water Partition Coefficient | nih.gov |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Melting Point | chemeo.com |

| Topological | Connectivity Indices | Chromatographic Retention Time | nih.gov |

Applications and Integration in Advanced Materials Science and Engineering

Monomer and Building Block for Polymer Science

4-(Trifluoromethoxy)benzoic acid serves as a crucial monomer for the synthesis of various high-performance polymers. The incorporation of the -OCF3 group can significantly enhance the properties of the resulting polymers, such as thermal stability, solubility, and dielectric performance.

While direct examples of the synthesis of polymeric esters using this compound are not extensively documented in the provided search results, the general principles of polyester synthesis suggest its viability as a monomer. Polyesters are typically synthesized through the condensation reaction of a dicarboxylic acid (or its derivative) with a diol. This compound, being a monofunctional carboxylic acid, would be used to create specific ester functionalities, potentially as an end-capping agent to control molecular weight or to introduce the trifluoromethoxy group at the polymer chain ends. The synthesis of aliphatic-aromatic copolyesters has been achieved using monomers derived from 4-hydroxybenzoic acid, indicating the utility of benzoic acid derivatives in polyester synthesis.

In the realm of polyamides, which are synthesized from the condensation of dicarboxylic acids and diamines, this compound can be used to modify the polymer structure. While it is not a primary building block for the main chain of a linear polyamide due to its single carboxylic acid group, it can be used to introduce the trifluoromethoxy-phenyl group as a pendant moiety or as an end-cap. The synthesis of soluble aromatic poly(amide-imide)s has been successfully demonstrated using diamide-diamine monomers containing trifluoromethyl (CF3) groups, highlighting the interest in incorporating fluorinated groups into polyamide structures to enhance their properties. nih.gov These poly(amide-imide)s exhibit good solubility in polar organic solvents and high thermal stabilities. nih.gov

The synthesis of polyimides often involves the reaction of a dianhydride with a diamine. While this compound is not a direct monomer in the conventional synthesis of polyimides, its derivatives could be employed. For instance, a diamine containing the 4-(trifluoromethoxy)benzoyl group could be synthesized and subsequently polymerized with a dianhydride to introduce this functionality into the polyimide backbone.

The introduction of fluorinated moieties, such as the trifluoromethoxy group, into polymers is a well-established strategy for developing high-performance materials. The -OCF3 group imparts a unique combination of properties, including high thermal and chemical stability, hydrophobicity, low dielectric constant, and low surface energy.

The presence of the trifluoromethoxy group can disrupt polymer chain packing, leading to increased solubility and processability without significantly compromising thermal stability. This is a crucial advantage for high-performance polymers that are often difficult to process due to their rigid backbones. For example, the incorporation of trifluoromethyl groups into poly(amide-imide)s has been shown to enhance their solubility in organic solvents, allowing them to be solution-cast into flexible films. nih.gov

Furthermore, the low polarizability of the C-F bond contributes to a lower dielectric constant in fluorinated polymers, making them attractive for applications in microelectronics as insulating materials. The hydrophobicity imparted by the -OCF3 group can also be beneficial in applications requiring low moisture absorption.

A comparison of properties between a non-fluorinated and a hypothetical fluorinated polymer derived from a similar backbone is presented in the table below.

| Property | Non-Fluorinated Polymer | Fluorinated Polymer (with -OCF3 groups) |

| Solubility | Often poor in organic solvents | Generally improved |

| Thermal Stability | High | High, often comparable to non-fluorinated analog |

| Dielectric Constant | Higher | Lower |

| Moisture Absorption | Moderate to high | Lower |

| Processability | Can be challenging | Often improved |

Post-polymerization modification is a powerful technique for introducing specific functionalities onto a polymer backbone, allowing for the tailoring of polymer properties for specific applications. nih.govutexas.edu While direct examples of using this compound for post-polymerization modification are not prevalent in the search results, its chemical nature allows for several potential strategies.

One approach is to first synthesize a polymer with reactive sites along its backbone, such as hydroxyl or amino groups. This compound could then be reacted with these sites to attach the trifluoromethoxy-phenyl moiety as a pendant group. This could be achieved through standard esterification or amidation reactions.

Another strategy involves the use of reactive polymers that can undergo substitution reactions. For instance, a polymer containing leaving groups could be functionalized by nucleophilic substitution with the carboxylate of this compound. Post-polymerization modification of polymers with pendant-activated ester groups is a versatile method for creating multifunctional water-soluble polymers. researchgate.net

The functionalization of polymer backbones with the -OCF3 group can be used to fine-tune surface properties, such as hydrophobicity, or to modify the bulk properties of the material, such as its dielectric constant or thermal stability.

Components in Liquid Crystalline Systems and Mesomorphic Materials

Benzoic acid derivatives are fundamental building blocks in the design of liquid crystals. researchgate.netlabscoop.com The rigid core of the benzene (B151609) ring, combined with the ability to form hydrogen bonds and the potential for introducing various functional groups, makes them ideal for creating molecules that exhibit mesomorphic behavior.

The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into liquid crystal molecules is of particular interest. nih.gov These groups can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase, due to their polarity and steric effects. For example, a series of (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoates have been synthesized and shown to exhibit liquid crystalline behavior. nih.gov

An example of a liquid crystal molecule incorporating a trifluoromethoxybenzoate unit is 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy)benzoate. researchgate.net The synthesis of such compounds demonstrates the utility of this compound in creating advanced liquid crystalline materials. researchgate.net

| Liquid Crystal Property | Influence of Trifluoromethoxy Group |

| Mesophase Stability | Can be enhanced or modified depending on the overall molecular structure. |

| Clearing Point | Can be altered due to changes in intermolecular interactions. |

| Dielectric Anisotropy | The polar -OCF3 group can significantly influence the dielectric properties. |

| Viscosity | The steric bulk of the -OCF3 group can affect the viscosity of the liquid crystal. |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic ligands. ossila.com The choice of the organic ligand is crucial in determining the structure, porosity, and properties of the resulting framework. Benzoic acid and its derivatives are widely used as ligands in the synthesis of MOFs. rsc.orgrsc.org

This compound, with its carboxylate group capable of coordinating to metal centers, is a promising candidate for the construction of novel MOFs. The presence of the trifluoromethoxy group can influence the resulting framework in several ways. The steric bulk of the -OCF3 group can affect the coordination geometry and the packing of the framework, potentially leading to the formation of porous structures.

Furthermore, the fluorine atoms on the ligand can be used to tune the properties of the MOF, such as its hydrophobicity and its interactions with guest molecules. Fluorinated MOFs have been synthesized using ligands like 3,5-bis(trifluoromethyl)benzoate, demonstrating the feasibility of incorporating fluorinated benzoic acid derivatives into these materials. acs.orgacs.org These fluorinated MOFs can exhibit interesting properties, such as selective gas adsorption.

While specific examples of MOFs constructed from this compound are not detailed in the provided search results, the synthesis of coordination polymers with ligands such as 4-hydroxybenzoic acid and 4,4'-oxybis(benzoate) indicates the versatility of substituted benzoates in forming extended structures with metal ions. rsc.orgnih.gov The reaction of cobalt(II) with 3,5-bis(trifluoromethyl)benzoate and 4,4′-bipyridine has been shown to yield various coordination polymers, highlighting the potential for creating diverse structures with fluorinated benzoate ligands. acs.orgacs.org

Role in Supramolecular Assembly and Self-Assembled Systems

This compound is a notable compound in the field of supramolecular chemistry and crystal engineering due to its capacity to form well-defined, self-assembled structures. This ability is primarily governed by a combination of strong hydrogen bonding and specific interactions involving its fluorine atoms. The interplay of these non-covalent forces allows for the construction of larger, organized molecular architectures such as co-crystals and liquid crystals.

The foundational element of the self-assembly of this compound is the carboxylic acid group, which readily forms robust hydrogen-bonded dimers. This classic supramolecular synthon creates a predictable and stable framework upon which more complex structures can be built. Benzoic acid and its derivatives are well-documented to form these dimeric structures, which can then further organize through other intermolecular forces.

Research into fluorinated benzoic acids has demonstrated the significant influence of these fluorine-related interactions. For instance, studies on solid solutions of benzoic acid and 4-fluorobenzoic acid have shown evidence of C–H∙∙∙F hydrogen bonds, with their strength increasing with higher fluorine content in the crystal structures. This highlights the directing role that fluorine can play in the solid-state arrangement of molecules.

While direct and extensive research on the supramolecular and liquid crystalline behavior of this compound itself is an evolving area, the principles governing its self-assembly are well-established through studies of analogous compounds. For example, derivatives of benzoic acid are widely used in the development of liquid crystalline materials. The formation of hydrogen-bonded dimers is a key factor in achieving the necessary molecular ordering for mesophase formation.

In a closely related compound, 4-nitro-3-(trifluoromethyl)benzoic acid, crystallographic studies have provided precise data on the hydrogen bonding that drives its self-assembly. These studies reveal the formation of head-to-tail dimers through intermolecular hydrogen bonds between the carboxylic acid groups.

Table 1: Hydrogen-Bond Geometry in a 4-(Trifluoromethyl)benzoic Acid Derivative

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O–H···O | 0.83(2) | 1.82(2) | 2.6337(16) | 168(2) |

| Data from a study on 4-nitro-3-(trifluoromethyl)benzoic acid, a related compound, illustrating typical hydrogen bond parameters in the solid state. researchgate.net |

This table showcases the typical distances and angles for the carboxylic acid dimer formation in a similar molecular environment. The short distance between the donor and acceptor atoms (D···A) indicates a strong hydrogen bond, which is the primary driving force for the initial self-assembly into dimeric units.

Furthermore, the steric bulk of the trifluoromethyl or trifluoromethoxy group can affect the planarity of the molecule. In substituted nitro trifluoromethyl benzoic acids, the trifluoromethyl group can cause the carboxylic acid or nitro groups to rotate out of the plane of the aromatic ring researchgate.netnih.gov. This twisting of the molecular geometry will, in turn, influence the way the molecules pack in a three-dimensional structure.

The versatility of this compound as a building block in supramolecular chemistry is further demonstrated by its potential to form co-crystals with other molecules. By introducing a co-forming molecule with complementary hydrogen bonding sites, it is possible to create new, complex solid-state architectures with tailored properties. For example, the combination of benzoic acids with aminopyrimidines has been shown to result in predictable hydrogen-bonded assemblies.

The study of liquid crystals based on benzoic acid derivatives also provides insight into the potential of this compound in this area. For instance, 4-(decyloxy)benzoic acid is known to form thermotropic liquid crystals, where the molecules self-assemble into ordered phases upon changes in temperature nih.gov. The combination of the rigid benzoic acid core, the flexible side chain, and the hydrogen-bonding motif is essential for this behavior. It is conceivable that derivatives of this compound, with appropriate modifications, could also exhibit liquid crystalline properties.

Role and Utility in Medicinal Chemistry Research and Precursor Synthesis Conceptual and Design Focus

Scaffold for Rational Drug Design and Lead Generation (Focus on structural motif)

In the realm of medicinal chemistry, the modification of molecular scaffolds with specific chemical groups is a cornerstone of rational drug design. mdpi.combohrium.comscilit.com The goal is to enhance a compound's biological and physicochemical properties, thereby improving its potential as a drug candidate. mdpi.combohrium.comscilit.com The 4-(trifluoromethoxy)benzoic acid structure, and more broadly the trifluoromethoxy-substituted phenyl ring, serves as a "privileged scaffold". This term refers to molecular frameworks that are able to bind to multiple biological targets, making them a valuable starting point for developing new drugs. scilit.com

The trifluoromethoxy (-OCF3) group, in particular, is gaining prominence in both pharmaceutical and agrochemical chemistry. mdpi.com Its presence on a molecule can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.combohrium.com By incorporating the 4-(trifluoromethoxy)phenyl motif, medicinal chemists can fine-tune the characteristics of a lead compound to optimize its interaction with a biological target. mdpi.com This strategic use of a well-defined structural unit accelerates the process of lead generation and optimization.

Influence of Fluorination on Molecular Recognition and Ligand-Target Interactions (Theoretical models)

Theoretical models and computational studies have become essential tools for understanding and predicting the effects of fluorination on ligand-target interactions. nih.govacs.org These models help to rationalize how the trifluoromethoxy group can participate in various non-covalent interactions within a protein's binding pocket. For instance, the fluorine atoms can engage in favorable multipolar interactions with backbone carbonyl groups of a protein, a phenomenon that can significantly enhance binding affinity. nih.gov

Furthermore, computational methods allow for the detailed analysis of how fluorination affects the conformation of a ligand and its interactions with surrounding water molecules in the binding site. nih.govacs.org These theoretical insights are crucial for the rational design of fluorinated ligands with improved binding characteristics. nih.govnih.govacs.org

Precursor for the Synthesis of Novel Bioactive Scaffolds and Chemical Libraries

Beyond its direct use as a scaffold, this compound is a versatile precursor for the synthesis of more complex and novel bioactive molecules. mdpi.comscilit.comchemimpex.com Its carboxylic acid group provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular architectures.

For example, it has been used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates through coupling reactions. chemicalbook.com This demonstrates its utility as a building block for creating libraries of compounds for screening purposes. The reactivity of the carboxylic acid allows for the formation of amides, esters, and other functional groups, enabling the exploration of a broad chemical space. chemicalbook.comglobalscientificjournal.comresearchgate.net The resulting derivatives, carrying the influential trifluoromethoxy moiety, can then be evaluated for a wide range of biological activities. chemimpex.comchemicalbook.com

The synthesis of piperidine (B6355638) derivatives, which are important fragments in many pharmaceuticals, has also utilized the 4-(trifluoromethoxy)phenoxy group derived from related precursors. researchgate.net This highlights the role of this structural unit in the construction of complex heterocyclic scaffolds with potential therapeutic applications. researchgate.net

Fragment-Based Drug Discovery (FBDD) Considerations for this compound

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying starting points for drug development. frontiersin.orgijddd.comnih.gov This method involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.govfrontiersin.org

This compound, with a molecular weight of approximately 206.12 g/mol , fits within the general size guidelines for a fragment (typically under 300 Da). frontiersin.orgnih.gov Its structure is relatively simple, yet it possesses key features—an aromatic ring, a carboxylic acid, and the influential trifluoromethoxy group—that can make important interactions with a protein binding site.

The compact nature of fragments allows for more efficient exploration of chemical space and provides a solid foundation for optimization. nih.govfrontiersin.org A fragment hit like this compound can be systematically "grown" or linked with other fragments to develop a more potent and selective lead compound. frontiersin.orgfrontiersin.org The detailed structural information obtained from how the fragment binds provides a roadmap for this optimization process. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Studies (Theoretical modeling, no biological data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govelsevierpure.com Computational modeling plays a crucial role in modern SAR, allowing for the theoretical prediction and rationalization of these relationships without the immediate need for extensive biological testing.

For a series of analogues based on the this compound scaffold, computational methods can be employed to model how changes in the molecule's structure are likely to affect its binding to a target protein. These theoretical models can calculate various molecular properties, or descriptors, that are thought to be important for biological activity.

By comparing the computed properties of different analogues, researchers can build a theoretical SAR model. This model can then be used to prioritize the synthesis of new compounds that are predicted to have improved activity. This in silico approach helps to focus synthetic efforts on the most promising candidates, thereby streamlining the drug discovery process.

Applications in Agrochemical, Specialty Chemical, and Industrial Processes

Intermediate in the Synthesis of Agrochemical Active Ingredients (Herbicides, Pesticides, Fungicides)

4-(Trifluoromethoxy)benzoic acid serves as a key intermediate in the production of modern agrochemicals. chemimpex.com The trifluoromethoxy group is a significant feature in many active ingredients, helping to enhance their efficacy and selectivity. rsc.org The compound is used in the formulation of a variety of agricultural products designed for pest control and crop protection, thereby contributing to improved agricultural productivity. chemimpex.com

Its role as a precursor is evident in the development of various biologically active compounds. Research has shown that it is employed in creating herbicides and pesticides. rsc.orgchemimpex.com For instance, derivatives of benzoic acid are fundamental to certain classes of herbicides. One related compound, 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, is a key raw material for synthesizing cyclosulfoketone herbicides, which are effective for weed control in maize fields due to their broad weed spectrum and favorable environmental profile. The inclusion of fluorinated groups, such as the trifluoromethoxy group, is a common strategy in the agrochemical industry to boost the potency of active ingredients. innospk.com This compound's ability to be chemically modified allows for the creation of more effective agricultural solutions. rsc.org It is also used as a precursor for developing antifungal agents. bldpharm.com

Building Block for Fine Chemicals and Specialty Additives

Beyond agriculture, this compound is a fundamental building block for a wide array of fine chemicals and specialty additives. bldpharm.com It is classified as an organic building block in chemical synthesis catalogs, specifically within the categories of fluorinated building blocks and carboxylic acids. myskinrecipes.com Its enhanced reactivity, conferred by the trifluoromethoxy group, makes it a valuable component for constructing complex molecules with precision. bldpharm.com

The compound is an important intermediate in the production of various fluorinated compounds, which are increasingly vital in the development of advanced materials and coatings. chemimpex.com The stability and compatibility of this compound with diverse formulations make it a crucial component for creating innovative products in both research and industrial settings. rsc.org

Role in the Design and Synthesis of Functional Dyes and Pigments

While not a dye or pigment itself, this compound serves as a precursor for aromatic compounds containing the trifluoromethyl or trifluoromethoxy moiety, which are integral to the synthesis of functional dyes. The inclusion of fluorine-containing groups can significantly enhance the performance of dyes, particularly in applications like dye-sensitized solar cells (DSCs). For example, copper(I) dyes that incorporate trifluoromethyl-substituted ligands have shown significantly improved photoconversion efficiencies compared to their non-fluorinated counterparts. rsc.org The electron-withdrawing nature of the CF₃ group helps to stabilize the molecular orbitals of the dye, leading to better performance. rsc.org

Furthermore, trifluoromethyl groups are found in advanced chromophores designed for nonlinear optical (NLO) applications. In one instance, a phenyl trifluoromethyl tricyclofuran (3F-TCF) structure was used as an acceptor in a chromophore, highlighting the role of such fluorinated moieties in high-performance materials. rsc.org A derivative, 4-Amino-3-(trifluoromethoxy)benzoic acid, is listed under the "Color / Dyes / Pigments" category by chemical suppliers, indicating its relevance as an intermediate in this sector. organic-chemistry.org The synthesis of various trifluoromethyl arenes is a subject of ongoing research, providing a pathway to new dye structures. researchgate.net

Catalyst Component or Ligand in Industrial Chemical Processes

In the realm of industrial catalysis, the benzoic acid structural motif, which is central to this compound, is frequently used to create ligands for metal catalysts. While the compound itself is not typically used directly as a catalyst, its derivatives are synthesized into ligands that coordinate with metal centers to facilitate and control chemical reactions.

Research has demonstrated that various benzoic acid derivatives can act as ligands for metal complexes. acs.orgnih.gov For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used as a primary ligand to construct novel metal-organic frameworks (MOFs) with cadmium and zinc. nih.gov These MOFs can possess catalytic properties. In other applications, rhodium(III)-cyclopentadienyl catalysts featuring urea-substituted ligands have been shown to accelerate the C-H olefination of benzoic acid derivatives, a process where the carboxylic acid group of the substrate interacts with the catalyst via hydrogen bonding. acs.org This demonstrates the crucial role of the benzoic acid group in substrate recognition and preorganization for the catalytic event. acs.org Furthermore, phosphine (B1218219) ligands derived from a related compound, such as (p-CF₃C₆H₄)₃P, have been used in ruthenium-catalyzed C-H activation reactions, underscoring the utility of the trifluoromethylphenyl scaffold in ligand design.

Table of Industrial Applications

| Application Area | Specific Role of this compound | Examples of Related Compounds/Applications |

| Agrochemicals | Intermediate | Synthesis of herbicides, pesticides, and fungicides. rsc.orgchemimpex.combldpharm.com |

| Fine & Specialty Chemicals | Building Block | Production of fluorinated compounds, advanced materials, and coatings. chemimpex.combldpharm.com |

| Functional Dyes & Pigments | Precursor/Building Block | Synthesis of trifluoromethyl-containing dyes for applications like dye-sensitized solar cells. rsc.orgrsc.org |

| Industrial Catalysis | Ligand Precursor | The benzoic acid motif is used to synthesize ligands for metal catalysts and metal-organic frameworks (MOFs). nih.govacs.org |

Emerging Research Frontiers and Future Perspectives

Integration with Machine Learning and Artificial Intelligence for Chemical Synthesis Prediction